2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with appropriate chlorinated pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-pyrimidine compounds.
Scientific Research Applications
2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific enzymes or modulating receptor activity. This interaction can lead to various biological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in coordination chemistry and as a blocking agent for isocyanates.
4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol: Another pyrazole-containing compound with applications in luminescent materials and coordination complexes.
Uniqueness
2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine stands out due to its complex structure, which combines multiple pyrazole rings with a pyrimidine core. This unique arrangement enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H18ClF3N8 |
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Molecular Weight |
450.8 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H18ClF3N8/c1-9-6-14(19(21,22)23)27-18(26-9)31-17(13-8-25-30(5)11(13)3)15(20)16(28-31)12-7-24-29(4)10(12)2/h6-8H,1-5H3 |
InChI Key |
SWBWJKLEJASFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C(=N2)C3=C(N(N=C3)C)C)Cl)C4=C(N(N=C4)C)C)C(F)(F)F |
Origin of Product |
United States |
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